

Application Notes and Protocols: R162 Solubility and Preparation for Cell-based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R162**

Cat. No.: **B1678699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162 is a potent and specific small molecule inhibitor of Glutamate Dehydrogenase 1 (GDH1), an enzyme frequently upregulated in various human cancers. By targeting GDH1, **R162** disrupts cancer cell metabolism, leading to an imbalance in redox homeostasis and subsequent attenuation of cell proliferation and tumor growth. These application notes provide detailed information on the solubility of **R162**, its mechanism of action, and comprehensive protocols for its preparation and use in cell-based assays.

Mechanism of Action

R162 exerts its anti-cancer effects by inhibiting the mitochondrial enzyme GDH1. This inhibition leads to a reduction in the intracellular levels of α -ketoglutarate (α -KG) and its downstream metabolite, fumarate. The decrease in fumarate levels attenuates the activity of glutathione peroxidase 1 (GPx1), a key enzyme in cellular antioxidant defense. This disruption of redox homeostasis results in increased levels of reactive oxygen species (ROS), leading to cellular stress and reduced proliferation of cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Solubility and Storage

Proper dissolution and storage of **R162** are critical for obtaining accurate and reproducible results in cell-based assays.

Parameter	Value	Notes
Solvent	Dimethyl Sulfoxide (DMSO)	High-quality, anhydrous DMSO is recommended.
Solubility in DMSO	7 mg/mL	This corresponds to approximately 26.48 mM.
Stock Solution Storage	Store at -20°C for up to one year or at -80°C for up to two years.	Aliquot to avoid repeated freeze-thaw cycles.

Note: It is crucial to ensure complete dissolution of **R162** in DMSO before preparing working solutions. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Preparation of R162 Stock Solution

A 10 mM stock solution of **R162** in DMSO is recommended for most cell-based assays.

Materials:

- **R162** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required amount of **R162** and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of **R162** is 264.27 g/mol .
- In a sterile microcentrifuge tube, weigh the calculated amount of **R162** powder.
- Add the calculated volume of anhydrous DMSO to the tube.

- Vortex the solution thoroughly until the **R162** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

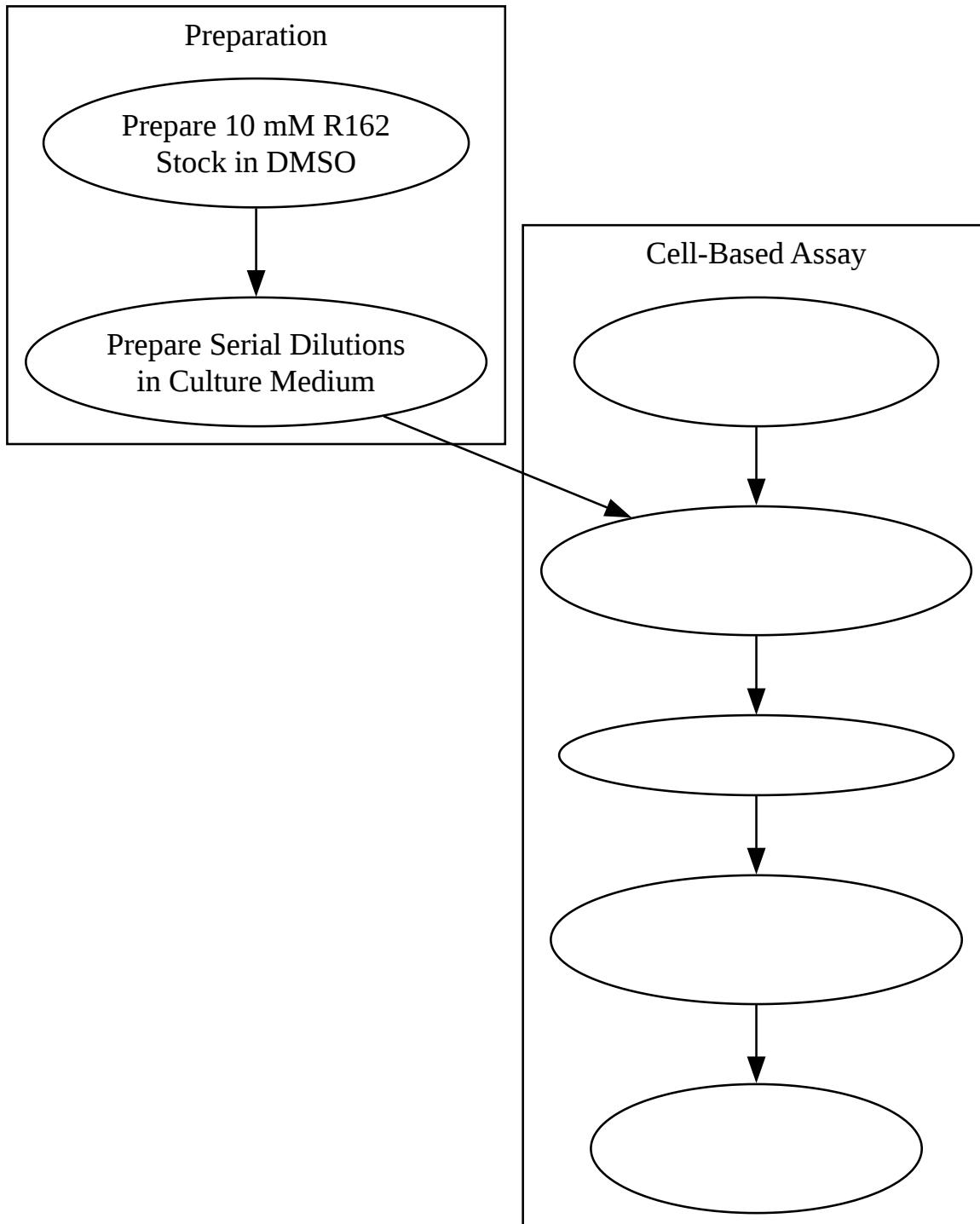
Cell Viability Assay using MTT

This protocol describes a general method for assessing the effect of **R162** on the viability of cancer cell lines such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer).

Materials:

- H1299 or MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- **R162** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Multichannel pipette
- Microplate reader

Procedure:


- Cell Seeding:

- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **R162** from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.1 μ M to 100 μ M.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **R162** concentration, typically \leq 0.1%).
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **R162** or the vehicle control.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: R162 Solubility and Preparation for Cell-based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678699#r162-solubility-and-preparation-for-cell-based-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com